2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile
Description
Properties
IUPAC Name |
2-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-19-10-8-15(18-19)14-6-4-9-20(12-14)23(21,22)16-7-3-2-5-13(16)11-17/h2-3,5,7-8,10,14H,4,6,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUSUKOFMKUZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Coupling with Benzonitrile: The final step involves coupling the sulfonylated intermediate with benzonitrile under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing sulfonamide and pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. The specific mechanism often involves the inhibition of protein kinases, which are crucial for cancer cell survival and growth.
Neurological Disorders
The piperidine structure in 2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in conditions like depression and schizophrenia.
Anti-inflammatory Properties
Compounds with sulfonyl groups have been recognized for their anti-inflammatory effects. The presence of the pyrazole ring may enhance this activity, making this compound a candidate for developing new anti-inflammatory medications. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis (programmed cell death). The compound's mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, showcasing the potential of pyrazole-based compounds in cancer therapy.
Case Study 2: Neuroprotective Effects
Another investigation focused on a similar piperidine derivative, which showed promise in protecting neuronal cells from oxidative stress-induced damage. This study highlighted the compound's ability to scavenge free radicals and reduce inflammation in neuronal tissues, suggesting its potential application in neurodegenerative diseases like Alzheimer's.
Data Tables
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Anticancer | Inhibition of protein kinases | Reduced tumor growth |
| Neurological Disorders | Modulation of neurotransmitter systems | Improved mood and cognitive function |
| Anti-inflammatory | Inhibition of COX and cytokines | Decreased inflammation |
Mechanism of Action
The mechanism of action of 2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile can be compared to the following analogs:
4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile Dihydrochloride
- Structure: Shares a benzonitrile core and 1-methylpyrazole substituent but includes an aminomethyl group on the pyrazole and exists as a dihydrochloride salt.
- Key Differences : The absence of a sulfonyl-piperidine linkage and the presence of charged ammonium groups likely alter solubility and bioavailability compared to the target compound. Estimated molecular weight: ~350 g/mol .
Indapamide
- Structure : A sulfonamide diuretic with a chlorobenzamide and 2,3-dihydro-2-methyl-1H-indole group.
- Key Differences: While both compounds contain sulfonamide groups, Indapamide’s indole ring and chlorine substituent confer distinct hydrophobicity and therapeutic activity (antihypertensive vs. Molecular weight: 365.83 g/mol .
Repaglinide
- Structure : A benzoic acid derivative with a piperidine-linked sulfonylurea moiety, used in diabetes management.
- Key Differences : Repaglinide’s sulfonylurea group and carboxylic acid functionality contrast with the target compound’s benzonitrile and sulfonyl-piperidine system, suggesting divergent mechanisms of action .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Insights : The target compound’s sulfonyl-piperidine-pyrazole architecture is rare in commercial pharmaceuticals but resembles kinase inhibitor scaffolds (e.g., JAK/STAT inhibitors). Its benzonitrile group may enhance blood-brain barrier permeability compared to bulkier analogs like Repaglinide .
- Activity Predictions : Molecular docking studies (hypothetical) suggest the pyrazole and piperidine moieties could interact with ATP-binding pockets in kinases, though experimental validation is needed.
- Synthetic Utility : The compound’s modular design (e.g., Enamine Ltd.’s building block catalog ) makes it a candidate for derivatization in drug discovery.
Biological Activity
The compound 2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic molecule that integrates a pyrazole ring, a piperidine ring, and a benzonitrile moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
Key Functional Groups
- Pyrazole Ring : Known for various biological activities, particularly in anticancer and anti-inflammatory applications.
- Piperidine Ring : Often associated with neuroactive properties.
- Benzonitrile Moiety : Contributes to the compound's lipophilicity and potential receptor interactions.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, making them potential candidates for cancer therapy . The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth in vivo.
Case Study :
A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Compounds demonstrated IC50 values ranging from 10 to 50 µM against breast and lung cancer cell lines, indicating promising anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit nitric oxide production and pro-inflammatory cytokines. The compound's sulfonamide group may enhance its interaction with inflammatory mediators.
Research Findings :
In vitro studies have shown that similar compounds significantly reduce lipopolysaccharide (LPS)-induced inflammation in macrophages by downregulating TNF-α and IL-6 production . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents.
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. Pyrazole derivatives have been noted for their inhibitory effects on various enzymes involved in disease processes, including xanthine oxidase (XO) and cyclooxygenase (COX).
Table 1: Enzyme Inhibition Profiles of Pyrazole Derivatives
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Xanthine Oxidase | 72.4 | |
| Compound B | COX-2 | 35.0 | |
| 2-Sulfonyl-Pyrazole | COX-1 | 50.5 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The sulfonamide group likely facilitates binding to enzyme active sites or receptor sites, modulating their activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
